4-Aminophenyl alpha-D-mannopyranoside
Overview
Description
Synthesis Analysis
The synthesis of 4-Aminophenyl alpha-D-mannopyranoside and related compounds often involves complex glycosylation reactions and protection-deprotection strategies. For instance, a simple synthesis pathway has been developed for conjugates of albumin and isothio-nitrophenyl alpha-D-mannopyranoside, which involves phosphorylation and catalytic hydrogenation steps (G. N. Sando & E. Karson, 1980). Moreover, the stereoselective synthesis of quaternary α-D-C-mannosyl-(S)-amino acids showcases the complexity of synthesizing mannoside derivatives, involving key steps like allylic alkylation of glycal-derived π-allyl Pd(II) intermediates (Marcello Di Giacomo et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Aminophenyl alpha-D-mannopyranoside is characterized by its mannoside core, with an aminophenyl group that can be functionalized or conjugated to other molecules. Studies involving the crystal structure of complexes, such as concanavalin A with mannoside derivatives, provide insights into the specific saccharide-binding abilities and the orientation of saccharides in sugar-binding pockets (P. Kanellopoulos et al., 1996).
Scientific Research Applications
Insulin-like and insulin-antagonistic properties evaluation
It is utilized for evaluating the insulin-like and insulin-antagonistic properties of carbohydrate derivatives (Durette & Shen, 1980).
Study of carbohydrate-lectin interactions and liposome preparation
Derivatives of 4-Aminophenyl alpha-D-mannopyranoside are used in the study of carbohydrate-lectin interactions and in the preparation of liposomes (Becker, Furneaux, Reck, & Zubkov, 1999).
Construction of trisaccharide mimics
It serves as a key intermediate in constructing a trisaccharide that mimics the O antigen of Vibrio cholerae O:1, serotype Inaba (Lei, Ogawa, & Kováč, 1995).
Photo-affinity labeling of carbohydrate-binding sites in proteins
This compound is a potential reagent for photo-affinity labeling of carbohydrate-binding sites in proteins (Thomas, 1973).
Immunochemistry research
As a disaccharide hapten, it can be conjugated to hemocyanin for use in immunochemistry research (Reichert & Goldstein, 1979).
Urinary tract infection treatment
It is a potent FimH antagonist that inhibits the adhesion of Escherichia coli to uroplakin Ia on the urothelium, offering therapeutic potential for urinary tract infection treatment (Abgottspon et al., 2010).
Use as a synthetic antigen
4-Aminophenyl O--D-Mannopyranosyl-(12)-O--D-mannopyranosyl-(16)-O--D-Mannopyranoside, a derivative, can be used as a synthetic antigen (Khan, Piskorz, & Matta, 1994).
Conjugation to albumin for enzyme uptake studies
The conjugate of albumin and isothio-nitrophenyl alpha-D-mannopyranoside was developed to study the requirements of the fibroblast lysosomal enzyme recognition system (Sando & Karson, 1980).
Surface modification for liposomal delivery
Surface-mannose modification, including mannosylation rates, is useful for efficient aerosolized liposomal delivery to alveolar macrophages (Chono et al., 2009).
Coupling to liposomes for receptor-specific targeting
The procedure for covalent coupling of p-aminophenyl-alpha-D-mannopyranoside to liposomes can be applied to other receptor-specific aminosugars (Weissig, Lasch, & Gregoriadis, 1989).
Safety And Hazards
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAKOEWBCMPCQR-GCHJQGSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187800 | |
Record name | 4-Aminophenylmannoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl alpha-D-mannopyranoside | |
CAS RN |
34213-86-0 | |
Record name | p-Aminophenyl α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34213-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminophenylmannoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034213860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminophenylmannoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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